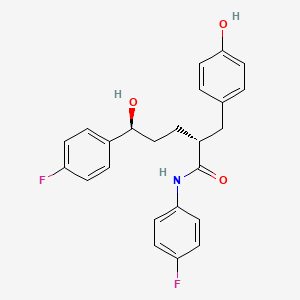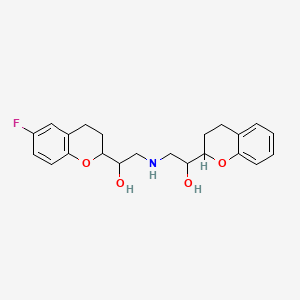
デフルオロネビボロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desfluoro Nebivolol is an impurity standard of Nebivolol . Nebivolol is a medication used to treat high blood pressure (hypertension) and certain heart conditions . It belongs to a class of drugs known as beta-blockers .
Synthesis Analysis
The synthesis of Nebivolol involves a novel process comprised of a reduced number of high-yield steps, characterized by the enzymatic resolution of the chroman ester precursor . The starting chromanyl ester is treated with a stereoselective enzyme belonging to the family of esterases, obtainable from the microorganism Ophiostoma novo-ulmi .
Molecular Structure Analysis
The molecular formula of Desfluoro Nebivolol is C22H26FNO4 . Its molecular weight is 387.44 . The chemical name is alpha-[[[2-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol .
Physical And Chemical Properties Analysis
Desfluoro Nebivolol has a molecular weight of 387.44 . Its physical properties include a boiling point of 598.0±50.0 °C (Predicted), a density of 1.268±0.06 g/cm3 (Predicted), and slight solubility in DMSO and Methanol .
科学的研究の応用
経口バイオアベイラビリティの向上
デフルオロネビボロール: は、シクロデキストリン(CD)と組み合わせて経口バイオアベイラビリティを向上させる可能性について研究されています。 このアプローチは、ネビボロールの溶解特性を強化することを目的としており、その低溶解性と可変的な経口バイオアベイラビリティのために重要です . CD、特にスルホブチルエーテル-βCD(SBEβCD)と複合体を形成することにより、ネビボロールの溶解速度を大幅に向上させることができ、胃腸管でのより一貫性のある効率的な吸収が実現します .
高血圧管理
この化合物は、高血圧の管理における役割で認識されています。 高選択的β1受容体拮抗薬として、デフルオロネビボロールは独自の薬理学的プロファイルを示し、米国とヨーロッパで高血圧の治療薬として承認されています . β1アドレナリン受容体に選択的に作用することで、非選択的β遮断薬に一般的に見られる副作用のリスクを最小限に抑えています。
心不全治療
高血圧に加えて、デフルオロネビボロールは心不全の治療にも使用されます。 β1アドレナリン受容体拮抗作用と内皮L-アルギニン/一酸化窒素経路を介した血管拡張を含む二重の作用機序は、慢性心不全療法における有効性に貢献しています .
不整脈制御
研究では、心房細動の患者における心拍数の制御におけるネビボロールの使用についても調査されています。 系統的レビューと無作為化比較試験は限られているものの、既存の研究では、ネビボロールは、急性心房細動の循環動態的に安定した患者における心拍数の管理に効果的である可能性を示唆しています .
小児用量と有効性
ネビボロールの年齢依存性効果、特に若い患者に焦点を当てた研究が進められています。 シリコファーマコキネティック研究は、小児患者に適した、より優れた有効性と安全性プロファイルを備えた新しい投与レジメンを探求するために実施されました .
薬物送達システム
最後に、デフルオロネビボロールは、新規薬物送達システムにおける可能性について調査されています。 溶解特性が向上した経口錠の開発は、研究者がこの薬物の送達と有効性を最適化しようとしている方法の一例に過ぎません .
作用機序
Target of Action
Defluoro Nebivolol, also known as Desfluoro Nebivolol, primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
Defluoro Nebivolol affects several biochemical pathways. It induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers . It also targets the oxidative stress and TGF-β/Smad/p53 pathway .
Pharmacokinetics
Defluoro Nebivolol exhibits a long duration of action as effects can be seen 48 hours after stopping the medication . It has a wide therapeutic window as patients generally take 5-40mg daily . It is metabolized in the liver, primarily by CYP2D6, and is excreted via the kidneys and feces .
Result of Action
The action of Defluoro Nebivolol results in a decrease in vascular resistance, an increase in stroke volume and cardiac output, and no negative effect on left ventricular function . It effectively lowers blood pressure either alone or in combination with other antihypertensive drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Defluoro Nebivolol. For instance, the presence of other drugs can lead to drug-drug interactions . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
生化学分析
Biochemical Properties
Defluoro Nebivolol interacts with various biomolecules in the body. It is a potent and selective β1-adrenergic receptor antagonist . This means it binds to β1-adrenergic receptors, inhibiting their activity. This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
Defluoro Nebivolol has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of β1-adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Defluoro Nebivolol exerts its effects at the molecular level primarily through its antagonistic action on β1-adrenergic receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of Defluoro Nebivolol change over time in laboratory settings. It has been observed that Defluoro Nebivolol maintains its stability and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Defluoro Nebivolol vary with different dosages . At lower doses, it effectively lowers blood pressure, while at higher doses, it may cause adverse effects .
Metabolic Pathways
Defluoro Nebivolol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Its metabolism involves alicyclic hydroxylation and dihydroxylation, aromatic hydroxylation, and alicyclic oxidation .
Transport and Distribution
Defluoro Nebivolol is transported and distributed within cells and tissuesIts distribution within the body is influenced by its interactions with β1-adrenergic receptors .
Subcellular Localization
Given its molecular mechanism of action, it is likely to be found in areas of the cell where β1-adrenergic receptors are present
特性
IUPAC Name |
2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAVJQLYDMPPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729211 |
Source


|
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129101-34-4 |
Source


|
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid](/img/structure/B589052.png)
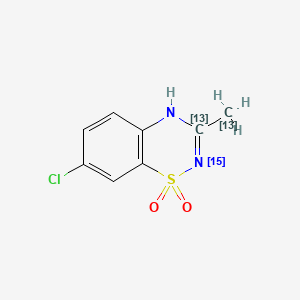
![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)
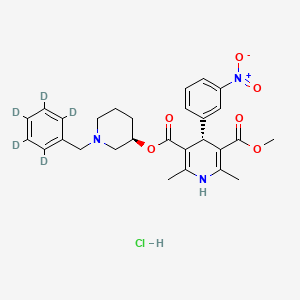
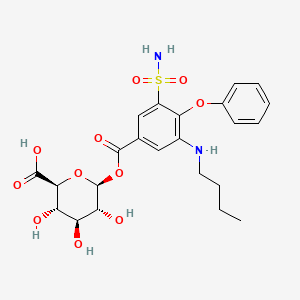
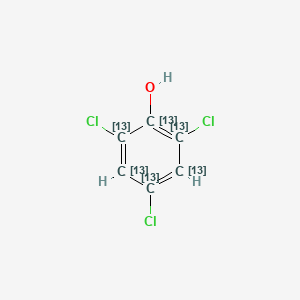
![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)

